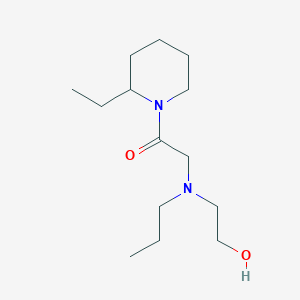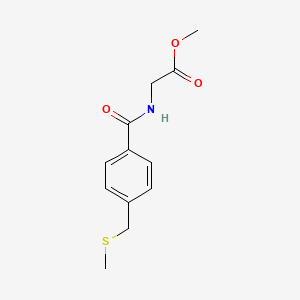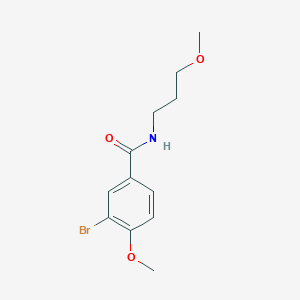
n-Isobutyl-5-(methylthio)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Isobutyl-5-(methylthio)-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an isobutyl group, a methylthio group, and a nitro group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-5-(methylthio)-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the isobutyl and methylthio groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
n-Isobutyl-5-(methylthio)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
科学的研究の応用
n-Isobutyl-5-(methylthio)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-Isobutyl-5-(methylthio)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with biological macromolecules. The isobutyl and methylthio groups contribute to the compound’s overall chemical reactivity and biological activity.
類似化合物との比較
Similar Compounds
- n-Isobutyl-5-(methylamino)-2-nitrobenzamide
- n-Isobutyl-5-(methylthio)-2-aminobenzamide
- n-Isobutyl-5-(methylthio)-2-chlorobenzamide
Uniqueness
n-Isobutyl-5-(methylthio)-2-nitrobenzamide is unique due to the presence of both the nitro and methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
特性
分子式 |
C12H16N2O3S |
|---|---|
分子量 |
268.33 g/mol |
IUPAC名 |
N-(2-methylpropyl)-5-methylsulfanyl-2-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-8(2)7-13-12(15)10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
InChIキー |
XDZRLKLTXWXFNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)

![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)




